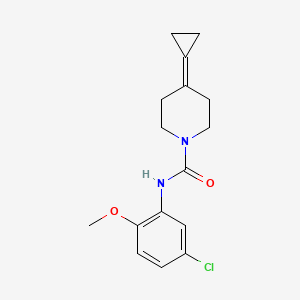

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide is a synthetic carboxamide derivative featuring a piperidine core substituted with a cyclopropylidene group at the 4-position and a 5-chloro-2-methoxyphenyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-21-15-5-4-13(17)10-14(15)18-16(20)19-8-6-12(7-9-19)11-2-3-11/h4-5,10H,2-3,6-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZJHMZRKMPSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The cyclopropylidene group can be introduced through a cyclization reaction involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons based on core heterocycles, substituents, and inferred biological activity. Below is a detailed analysis:

Core Heterocycle and Substituent Variations

a. N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide ()

- Core Structure : Azetidine (4-membered ring) vs. piperidine (6-membered ring) in the target compound.

- The 6-phenylpyrimidinyl substituent in the azetidine analog may enhance π-π stacking interactions with biological targets, whereas the cyclopropylidene group in the target compound could impart steric and electronic effects .

- Molecular Weight: 394.9 g/mol (azetidine analog) vs. unknown for the target compound.

b. KEV: N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide ()

- Core Structure : Pyrazolo-pyridine vs. piperidine.

- Key Differences: The pyrazolo-pyridine core in KEV is aromatic and planar, favoring interactions with ATP-binding pockets in kinases (e.g., JAK kinases), as suggested by its PDB association (6N7A). The target compound’s piperidine-cyclopropylidene system may adopt non-planar conformations, influencing target selectivity .

c. N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide (5aw) ()

- Core Structure : Dihydrothiophene fused with a piperidine-carboxamide.

- The 4-cyano and 5-amino groups in 5aw may confer distinct electronic properties compared to the cyclopropylidene substituent in the target compound .

Structural and Functional Comparison Table

Key Observations

- Ring Size and Flexibility : Smaller cores (e.g., azetidine) may restrict binding to rigid enzyme pockets, while larger piperidine systems allow conformational adaptability .

- Substituent Effects : The 5-chloro-2-methoxyphenyl group is conserved across analogs, suggesting its critical role in target recognition. However, divergent substituents (e.g., pyrimidinyl vs. cyclopropylidene) likely modulate potency and selectivity .

- Biological Implications : KEV’s association with kinase PDB entries hints at shared therapeutic areas (e.g., oncology, inflammation), though the target compound’s cyclopropylidene group may confer unique pharmacokinetic properties .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with cyclopropylidene derivatives under specific conditions. Various methods have been reported in the literature for synthesizing similar compounds, emphasizing the importance of optimizing reaction conditions for yield and purity.

Biological Activity

The biological activity of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide has been investigated across several studies. Below are key findings regarding its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of N-(5-chloro-2-methoxyphenyl) exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed activity against various bacterial strains, suggesting potential for use in treating infections .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. One study reported that it induces apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Analgesic Effects

The compound has also been evaluated for analgesic properties. Animal studies suggest that it can reduce pain responses, indicating a possible application in pain management therapies .

The mechanisms underlying the biological activities of N-(5-chloro-2-methoxyphenyl)-4-cyclopropylidenepiperidine-1-carboxamide are still being elucidated. Initial findings suggest it may interact with specific receptors or enzymes involved in pain and inflammation pathways, as well as exhibit effects on cellular signaling related to cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy and safety profiles of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations lower than those typically used for other chemotherapeutics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.